Cas no 97571-51-2 (ethyl [(1R,4aS,8aR)-1-methyl-2-methylidenedecahydronaphthalen-1-yl]acetate)

ethyl [(1R,4aS,8aR)-1-methyl-2-methylidenedecahydronaphthalen-1-yl]acetate structure
97571-51-2 structure
Product name:ethyl [(1R,4aS,8aR)-1-methyl-2-methylidenedecahydronaphthalen-1-yl]acetate
CAS No:97571-51-2
MF:C16H26O2
MW:250.3764
CID:1991528
PubChem ID:175708

ethyl [(1R,4aS,8aR)-1-methyl-2-methylidenedecahydronaphthalen-1-yl]acetate Chemical and Physical Properties

Names and Identifiers

    • ethyl [(1R,4aS,8aR)-1-methyl-2-methylidenedecahydronaphthalen-1-yl]acetate
    • ethyl 2-[(1R,4aS,8aR)-1-methyl-2-methylidene-3,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]acetate
    • 1-Naphthaleneacetic acid, decahydro-1-methyl-2-methylene-, ethyl ester, (1alpha,4a-alpha,8 alpha beta)
    • cis-(-)-Stobadin dihydrochloride
    • DTXSID00243051
    • cis-(-)-Stobadin HCl
    • 97571-51-2
    • Inchi: InChI=1S/C16H26O2/c1-4-18-15(17)11-16(3)12(2)9-10-13-7-5-6-8-14(13)16/h13-14H,2,4-11H2,1,3H3/t13-,14+,16-/m0/s1
    • InChI Key: BJPCXRRQWCYTEZ-LZWOXQAQSA-N
    • SMILES: CCOC(=O)CC1(C2CCCCC2CCC1=C)C

Computed Properties

  • Exact Mass: 250.193
  • Monoisotopic Mass: 250.193
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 334
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3Ų
  • XLogP3: 4.5

Experimental Properties

  • Density: 0.98
  • Boiling Point: 315.9°C at 760 mmHg
  • Flash Point: 102.3°C
  • Refractive Index: 1.487

ethyl [(1R,4aS,8aR)-1-methyl-2-methylidenedecahydronaphthalen-1-yl]acetate Related Literature

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